2-Methoxy-5-(2-piperidinyl)pyridine

Muscarinic Receptor Pharmacology CNS Drug Discovery GPCR Binding Assays

This racemic pyridine-piperidine scaffold (C11H16N2O, MW 192.26) provides a validated M1-preferring starting point (Ki = 156 nM) for CNS muscarinic programs, with 8.8-fold M2 selectivity. The chiral C2-piperidine center enables stereochemical SAR studies; verify identity (racemate vs. R/S enantiomers) pre-order to avoid reproducibility issues.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 526183-16-4
Cat. No. B1599293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-(2-piperidinyl)pyridine
CAS526183-16-4
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)C2CCCCN2
InChIInChI=1S/C11H16N2O/c1-14-11-6-5-9(8-13-11)10-4-2-3-7-12-10/h5-6,8,10,12H,2-4,7H2,1H3
InChIKeyPZPSASQDMBLQNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-5-(2-piperidinyl)pyridine CAS 526183-16-4: Baseline Specifications and Core Procurement Identifiers


2-Methoxy-5-(2-piperidinyl)pyridine (CAS 526183-16-4) is a heterocyclic small molecule scaffold (C11H16N2O, MW 192.26) composed of a 2-methoxypyridine core substituted with a piperidin-2-yl moiety at the 5-position [1]. The compound exhibits physicochemical properties including a density of 1.045 g/cm³, boiling point of 301.2°C at 760 mmHg, and flash point of 135.9°C . It is classified as a versatile building block in medicinal chemistry, with the piperidine ring imparting basic character via its secondary amine and enabling participation in protonation reactions relevant to both synthetic and biological contexts . The chiral center at the piperidine C2 position yields two enantiomers, with the (R)-enantiomer assigned CAS 1134621-24-1 and the (S)-enantiomer CAS 1198181-43-7, establishing stereochemical identity as a critical procurement parameter .

2-Methoxy-5-(2-piperidinyl)pyridine CAS 526183-16-4: Why In-Class Compounds Cannot Be Interchanged Without Quantitative Validation


Compounds within the 2-methoxy-5-(piperidinyl)pyridine class share the same molecular formula (C11H16N2O) and nearly identical molecular weights (192.26 g/mol), yet exhibit fundamentally divergent binding profiles, synthetic utility, and stereochemical identity [1]. Three primary determinants preclude generic substitution: (1) **Piperidine Attachment Position** — the C2-linked piperidine (target compound) versus C4-linked piperidine (CAS 899356-88-8) versus piperidin-1-ylmethyl linker (CAS 162475-79-8) alters conformational flexibility, pKa, and receptor recognition geometry ; (2) **Stereochemical Configuration** — the target racemate (CAS 526183-16-4) contains a chiral center at the piperidine C2 position, and substitution with the pure (R)-enantiomer (CAS 1134621-24-1) or (S)-enantiomer (CAS 1198181-43-7) without chiral validation introduces uncontrolled stereochemical variables that confound biological reproducibility ; (3) **Substituent Electronic Effects** — removal of the 2-methoxy group or halogen substitution (e.g., 3-fluoro or 3-bromo analogs) modulates electron density on the pyridine ring, thereby altering cross-coupling reactivity and target binding . The quantitative evidence below establishes the specific parameters where the target compound demonstrates verifiable differentiation.

2-Methoxy-5-(2-piperidinyl)pyridine CAS 526183-16-4: Quantitative Comparative Evidence for Scientific Selection


M1 Muscarinic Receptor Binding Affinity: Ki = 156 nM with 8.8-Fold M2 Selectivity

The target compound demonstrates measurable binding affinity for the M1 muscarinic acetylcholine receptor with a Ki value of 156 nM, determined by displacement of [³H]pirenzepine in bovine striatum [1]. Crucially, this affinity is accompanied by an 8.8-fold selectivity window over the M2 receptor subtype (Ki = 1.37 μM, rat myocardium, [³H]QNB displacement) [2]. This selectivity profile distinguishes the target compound from structurally related pyridyl-piperidines lacking the 2-methoxy substitution pattern, which exhibit negligible M1 engagement (e.g., unsubstituted 2-(piperidin-2-yl)pyridine shows no reported M1 binding in comparable assays). The M1/M2 selectivity ratio of approximately 9:1 is a quantitative parameter directly relevant to CNS-targeted programs requiring subtype-preferring muscarinic ligands. **Evidence Strength Caveat:** Direct head-to-head comparison data against the closest structural analogs (e.g., 2-methoxy-5-(piperidin-4-yl)pyridine, CAS 899356-88-8; 2-methoxy-5-[(piperidin-1-yl)methyl]pyridine, CAS 162475-79-8) are absent from publicly accessible binding databases. The differentiation claimed here is based on cross-study comparison of available M1 affinity data for the target compound versus the absence of reported M1 binding for regioisomeric analogs. Users should independently validate these comparative findings in their specific assay systems.

Muscarinic Receptor Pharmacology CNS Drug Discovery GPCR Binding Assays

Stereochemical Identity: Chiral Center at Piperidine C2 Position Demands Defined Enantiomeric Specification

The target compound (CAS 526183-16-4) is the racemic mixture containing a chiral center at the C2 position of the piperidine ring, where the piperidinyl group attaches to the pyridine core . This stereochemical feature is not present in achiral analogs such as 2-methoxy-5-(piperidin-4-yl)pyridine (CAS 899356-88-8), where the piperidine nitrogen resides in a symmetric ring environment, or 2-methoxy-5-[(piperidin-1-yl)methyl]pyridine (CAS 162475-79-8), where a methylene linker eliminates the chiral center entirely . For applications requiring stereochemically defined building blocks, the individual enantiomers are available: (R)-2-methoxy-5-(piperidin-2-yl)pyridine (CAS 1134621-24-1) and (S)-2-methoxy-5-(piperidin-2-yl)pyridine (CAS 1198181-43-7) . The racemate represents a distinct procurement entity from either pure enantiomer, and substitution without chiral purity verification introduces uncontrolled stereochemical variables that can confound biological reproducibility and crystallographic outcomes. **Evidence Strength Caveat:** No publicly available data quantify the enantiomeric excess, optical rotation, or chiral chromatographic resolution parameters for commercial samples of the target racemate. The differentiation is class-level inference based on established stereochemical principles. Users requiring stereochemically defined material should verify enantiopurity specifications directly with the vendor or procure the corresponding pure enantiomers.

Chiral Chromatography Stereoselective Synthesis Enantiopure Building Blocks

Piperidine Attachment Position: C2-Linked Piperidine Confers Distinct Conformational and Reactivity Profile

The target compound features a piperidin-2-yl group directly attached at the C5 position of the 2-methoxypyridine ring, where the C2 carbon of piperidine forms the bond to the pyridine core [1]. This C2-attachment configuration differs fundamentally from the C4-linked piperidine regioisomer (2-methoxy-5-(piperidin-4-yl)pyridine, CAS 899356-88-8), where the piperidine nitrogen is situated symmetrically within the ring and the C4 carbon serves as the attachment point . The C2-attachment places the basic secondary amine in closer spatial proximity to the pyridine ring (vicinal relationship) compared to the C4-attachment (1,4-relationship across the piperidine ring), affecting both the pKa of the piperidine nitrogen and the three-dimensional conformation accessible to the molecule. Additionally, the target compound differs from analogs incorporating a methylene spacer, such as 2-methoxy-5-[(piperidin-1-yl)methyl]pyridine (CAS 162475-79-8), where the piperidine nitrogen is tertiary rather than secondary, eliminating hydrogen bond donor capacity and altering basicity . **Evidence Strength Caveat:** Quantitative pKa values, conformational energy differences, or comparative cross-coupling yields for the target compound versus these specific regioisomers are not available in the public literature. The differentiation is class-level inference based on established principles of heterocyclic chemistry and structure-activity relationships. Users should conduct experimental validation of reactivity differences in their specific synthetic contexts.

Regioisomer Differentiation Conformational Analysis Cross-Coupling Reactivity

2-Methoxy-5-(2-piperidinyl)pyridine CAS 526183-16-4: Evidence-Supported Research and Industrial Application Scenarios


Muscarinic M1 Receptor Ligand Screening and CNS Probe Development

The demonstrated M1 muscarinic receptor binding affinity (Ki = 156 nM) with 8.8-fold selectivity over the M2 subtype [1] supports the use of 2-methoxy-5-(2-piperidinyl)pyridine as a starting scaffold for CNS-focused muscarinic ligand discovery programs. The compound provides a tractable M1-preferring chemical starting point for structure-activity relationship (SAR) expansion around the pyridine core and piperidine amine, with the 2-methoxy group and C2-piperidine linkage serving as modifiable vectors for optimizing potency, subtype selectivity, and CNS penetration parameters.

Stereochemically Diverse Fragment Library Construction

The presence of a chiral center at the piperidine C2 position in the target racemate (CAS 526183-16-4), with both (R)- and (S)-enantiomers commercially available under distinct CAS numbers , enables the construction of stereochemically diverse fragment libraries. Unlike achiral analogs (e.g., 2-methoxy-5-(piperidin-4-yl)pyridine, CAS 899356-88-8) that provide only a single molecular entity, the target compound class offers three distinct stereochemical variants (racemate, R-enantiomer, S-enantiomer) for exploring three-dimensional binding space in fragment-based drug discovery. Procurement of the racemate followed by chiral resolution or enantioselective synthesis validation provides a controlled pathway for stereochemical SAR studies.

Synthetic Intermediate for C2-Piperidine-Functionalized Heterocycles

The target compound serves as a versatile intermediate for the synthesis of more complex heterocyclic architectures via functionalization of the secondary piperidine amine. Potential transformations include reductive amination with aldehydes, amide bond formation with carboxylic acids, and N-alkylation reactions . The 2-methoxypyridine core provides an electron-rich aromatic system amenable to electrophilic substitution and metal-catalyzed cross-coupling at the remaining unsubstituted positions. The C2-attachment geometry of the piperidine ring distinguishes this intermediate from C4-linked analogs in terms of the three-dimensional trajectories accessible to elaborated substituents, a consideration relevant to structure-based drug design where vector geometry influences target engagement.

Baseline Reference for Muscarinic Subtype Selectivity Profiling

Given the limited publicly available muscarinic binding data for 2-methoxy-5-(piperidinyl)pyridine regioisomers, the target compound's established M1/M2 binding profile (Ki = 156 nM for M1, 1.37 μM for M2) [1] provides a quantitative baseline for evaluating the selectivity impact of structural modifications. Researchers developing novel pyridyl-piperidine muscarinic ligands can use this compound as a reference standard in internal assay panels to benchmark improvements in M1 affinity or M1/M2 selectivity achieved through scaffold elaboration. This application is particularly relevant for programs where the absence of M2 activity is a key design criterion to minimize cardiovascular off-target effects.

Technical Documentation Hub

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